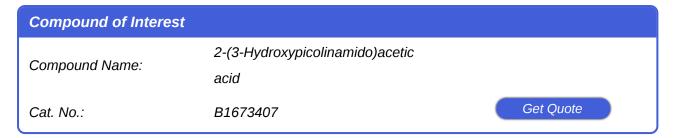


Application Notes and Protocols for 2-(3-Hydroxypicolinamido)acetic acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of **2-(3-Hydroxypicolinamido)acetic acid**. This compound is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, including Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases and histone demethylases.[1] The primary mechanism of action involves the inhibition of HIF prolyl-hydroxylase, leading to the stabilization of the HIF- 1α transcription factor. This stabilization promotes the expression of downstream target genes, most notably erythropoietin (EPO), making it a compound of interest for research into therapeutic interventions for anemia, particularly in the context of chronic kidney disease. This document outlines protocols for in vitro characterization of its effects on HIF- 1α stabilization, EPO production, and histone demethylase activity, as well as a general framework for in vivo studies in rodent models of anemia.

Compound Information

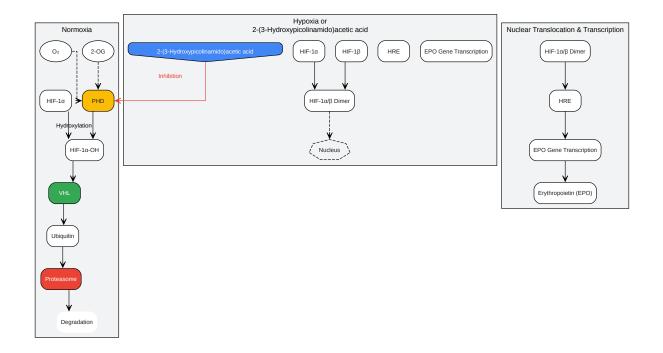


Compound	Synonyms	Molecular	Molecular	CAS	Reported
Name		Formula	Weight	Number	IC50
2-(3- Hydroxypicoli namido)aceti c acid	N/A	C8H8N2O4	196.16 g/mol	3458-69-3	3.4 µM (for 2OG oxygenase) [1][2]

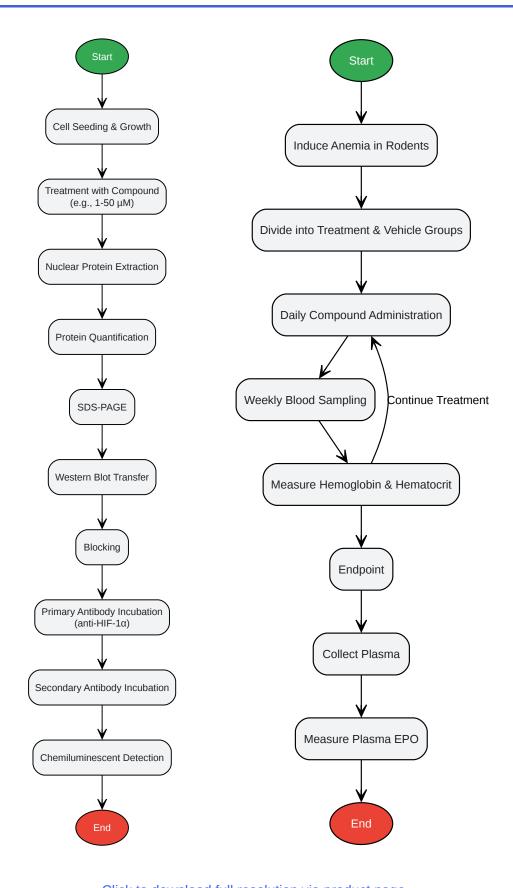
Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, HIF- 1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid proteasomal degradation. **2-(3-Hydroxypicolinamido)acetic acid**, as a 2-oxoglutarate analog, inhibits PHD activity. This prevents HIF- 1α hydroxylation, leading to its stabilization, nuclear translocation, and dimerization with HIF- 1β . The HIF-1 heterodimer then binds to hypoxia response elements (HREs) on target genes, activating their transcription. A key target gene is erythropoietin (EPO), a hormone that stimulates red blood cell production.









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